molecular formula C12H26N2OS B4673294 1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea

1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea

Cat. No.: B4673294
M. Wt: 246.42 g/mol
InChI Key: AWDUREZRAJPWEI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a methoxyethyl group and a trimethylpentan-2-yl group attached to the thiourea moiety.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2OS/c1-11(2,3)9-12(4,5)14-10(16)13-7-8-15-6/h7-9H2,1-6H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDUREZRAJPWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=S)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea typically involves the reaction of 2-methoxyethylamine with 2,4,4-trimethylpentan-2-isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or modulate the activity of enzymes by binding to their active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a trimethylpentan-2-yl group.

    1-(2-Methoxyethyl)-3-(2,2-dimethylpropyl)thiourea: Similar structure but with a dimethylpropyl group instead of a trimethylpentan-2-yl group.

Uniqueness

1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea is unique due to the presence of the bulky trimethylpentan-2-yl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea
Reactant of Route 2
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1-(2-Methoxyethyl)-3-(2,4,4-trimethylpentan-2-yl)thiourea

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